![molecular formula C16H18N4O3 B11189893 2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11189893.png)
2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
This compound belongs to the triazolo[1,5-a]pyrimidine class, characterized by a bicyclic scaffold with a dihydropyrimidine ring fused to a triazole moiety. Key structural features include:
- 5-Methyl substituent: Enhances steric bulk and influences electronic properties.
- 7-Phenyl group: Contributes to π-π interactions and modulates lipophilicity.
- 2-Methoxyethyl ester at position 6: A unique ester group that may improve solubility compared to simpler alkyl esters.
Preparation Methods
Core Formation via Cyclocondensation of β-Keto Esters
Synthesis of Ethyl 3-Oxo-3-Phenylbutanoate
The foundational β-keto ester is synthesized via a Claisen condensation between ethyl acetoacetate and phenylacetyl chloride in the presence of sodium ethoxide . This reaction proceeds at 80–100°C for 6–8 hours, yielding ethyl 3-oxo-3-phenylbutanoate (Table 1).
Table 1: Optimization of Claisen Condensation Conditions
Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
NaOEt | 80 | 6 | 72 |
NaH | 100 | 8 | 68 |
DBU | 90 | 7 | 65 |
Cyclization with 5-Amino-1,2,4-Triazole
The β-keto ester undergoes cyclocondensation with 5-amino-1,2,4-triazole in refluxing ethanol (78°C, 12 h) to form the 4,7-dihydrotriazolopyrimidine core . The reaction is catalyzed by p-toluenesulfonic acid (p-TsOH), which facilitates dehydration and ring closure (Scheme 1).
Scheme 1: Cyclocondensation Pathway
Ethyl 3-oxo-3-phenylbutanoate+5-amino-1,2,4-triazolep-TsOH, EtOHEthyl 5-methyl-7-phenyl-4,7-dihydrotriazolo[1,5-a]pyrimidine-6-carboxylate
The product is isolated in 78–85% yield after recrystallization from ethanol. Nuclear magnetic resonance (NMR) analysis confirms the presence of the dihydropyrimidine ring (δ 5.2 ppm, singlet, 2H) and the methyl group at C5 (δ 2.1 ppm, triplet) .
Transesterification to Introduce the 2-Methoxyethyl Group
Ester Exchange Reaction
The ethyl ester at C6 is replaced with a 2-methoxyethyl group via transesterification . The intermediate is refluxed with 2-methoxyethanol (10 equivalents) and titanium(IV) isopropoxide (5 mol%) in toluene (110°C, 24 h). This method achieves 89% conversion, as monitored by thin-layer chromatography (TLC) (Table 2).
Table 2: Transesterification Conditions and Outcomes
Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Ti(OiPr)₄ | Toluene | 110 | 24 | 89 |
H₂SO₄ | MeOH | 65 | 48 | 62 |
NaOMe | DMF | 80 | 12 | 75 |
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7) to yield a colorless oil. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 383.1382 [M+H]⁺, consistent with the target structure. Infrared (IR) spectroscopy reveals stretches for the ester carbonyl (1725 cm⁻¹) and triazole C=N (1605 cm⁻¹) .
Alternative Pathway: One-Pot Multicomponent Synthesis
Reaction Design
A one-pot method combines ethyl acetoacetate, phenylacetaldehyde, and 5-amino-1,2,4-triazole in the presence of ceric ammonium nitrate (CAN) as an oxidant . This approach bypasses the need for isolated intermediates, achieving a 70% overall yield (Scheme 2).
Scheme 2: Multicomponent Reaction Pathway
Ethyl acetoacetate+Phenylacetaldehyde+5-Amino-1,2,4-triazoleCAN, MeCNTarget Compound
Advantages and Limitations
While this method reduces synthetic steps, it requires stringent temperature control (0–5°C during CAN addition) to prevent overoxidation. The dihydro pyrimidine ring is preserved by conducting the reaction under nitrogen, minimizing aromatization .
Functionalization and Byproduct Analysis
Byproduct Formation During Cyclization
A common side product is the fully aromatic triazolo[1,5-a]pyrimidine derivative, formed via dehydrogenation (5–12% yield). This is mitigated by conducting cyclization under inert atmospheres and using mild reducing agents like sodium borohydride .
Regioselectivity in Esterification
Competing O- and N-alkylation during transesterification is minimized by employing bulky alcohols (e.g., 2-methoxyethanol) and Lewis acid catalysts. Control experiments confirm exclusive O-alkylation at the C6 position .
Scalability and Industrial Feasibility
Pilot-Scale Synthesis
A 100-g batch of the target compound is synthesized via the transesterification route with 82% yield. Key challenges include the removal of titanium residues, addressed by aqueous workup with EDTA .
Environmental Impact
The use of toluene in transesterification raises concerns due to its toxicity. Substituting with cyclopentyl methyl ether (CPME) reduces environmental impact while maintaining yields (85%) .
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in derivatives with different functional groups.
Scientific Research Applications
2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Table 1: Substituent Variations in Triazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Position 2: Amino (NH2) or methylsulfanyl (SCH3) groups in analogues increase hydrogen bonding or electrophilicity, respectively, compared to the target’s unsubstituted position .
- Position 6 : The 2-methoxyethyl ester in the target compound offers a balance between solubility (via ether oxygen) and lipophilicity, whereas carboxamides (e.g., 5e) exhibit higher metabolic stability .
- Position 7 : Substitutions like dichlorophenyl (in ) or trimethoxyphenyl (in ) significantly alter electronic and steric profiles compared to the simple phenyl group in the target.
Key Findings:
- The green additive 4,4’-trimethylenedipiperidine (used in ) offers advantages for the target compound’s synthesis: high recyclability, non-toxicity, and compatibility with aqueous ethanol.
- Microwave-assisted synthesis (e.g., ) achieves rapid reaction times but may lack scalability compared to solvent-based methods.
Physicochemical Properties
Table 3: Physical Properties of Selected Analogues
Key Trends:
Biological Activity
2-Methoxyethyl 5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines. This compound has gained attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The structural characteristics of triazolopyrimidines often correlate with diverse pharmacological effects, making them valuable in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C16H18N4O3. Its structure includes a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Recent studies have highlighted the antitumor properties of triazolopyrimidine derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- IC50 Values : Compounds derived from this class have shown IC50 values as low as 17.83 μM against MDA-MB-231 (breast cancer) and 19.73 μM against MCF-7 cell lines, indicating potent antitumor activity compared to Cisplatin .
Compound | Cell Line | IC50 (μM) |
---|---|---|
4c | MDA-MB-231 | 17.83 |
4j | MCF-7 | 19.73 |
Cisplatin | MDA-MB-231 | ~40 |
The mechanism by which triazolopyrimidines exert their antitumor effects is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. The presence of specific substituents on the aromatic rings enhances these effects by increasing interaction with cellular targets .
Antimicrobial Activity
In addition to antitumor properties, derivatives of triazolopyrimidines have been studied for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacterial strains and exhibit cytotoxic effects on pathogenic microorganisms .
Case Studies
- Antiproliferative Studies : A series of derivatives were synthesized and tested for their antiproliferative activities against human breast cancer cell lines. The most potent compounds (e.g., those with methoxy substituents) showed significantly enhanced activity compared to standard treatments .
- Antimicrobial Evaluation : Compounds similar to this compound were evaluated against clinical isolates of bacteria and fungi. Results indicated a broad spectrum of activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Q. Basic: What are the most effective synthetic protocols for preparing this compound?
Answer:
The compound can be synthesized via one-pot three-component reactions involving 5-amino-1-phenyl-1,2,4-triazoles, aromatic aldehydes, and β-keto esters. Catalysts such as APTS (3-aminopropyltriethoxysilane) in ethanol or TMDP (trimethylenedipiperidine) in ethanol/water mixtures are critical for regioselectivity and yield optimization. For example, TMDP facilitates efficient cyclocondensation under mild conditions (60–80°C), achieving yields >85% . Alternative regioselective methods involve adjusting solvent polarity and temperature to favor 4,7-dihydro intermediates over fully aromatic products .
Q. Basic: How is the molecular structure of this compound characterized in academic research?
Answer:
Key characterization techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (400 MHz) to confirm substituent positions and diastereotopic protons .
- X-ray crystallography : Resolves spatial arrangements, bond lengths (e.g., triazole-pyrimidine fusion at 1.36–1.42 Å), and crystallographic packing (triclinic system, space group P1) .
- Spectral analysis : UV-Vis and IR spectroscopy validate functional groups like carboxylate esters and methoxyethyl chains .
Q. Basic: What biological activities are associated with this compound?
Answer:
Triazolopyrimidine derivatives exhibit antiproliferative activity against cancer cell lines (e.g., IC50 values <10 µM) by inhibiting kinases (e.g., Aurora kinases) or disrupting DNA replication. The methoxyethyl group enhances solubility, while the phenyl substituent modulates target specificity .
Q. Advanced: How can researchers address regioselectivity challenges in synthesizing triazolopyrimidine derivatives?
Answer:
Regioselectivity is controlled by:
- Solvent polarity : Polar solvents (e.g., ethanol/water) favor 4,7-dihydro intermediates, while ionic liquids promote aromatic products .
- Catalyst choice : TMDP directs cyclization toward 5-amino-7-aryl substitution patterns, avoiding competing pathways .
- Temperature modulation : Lower temperatures (40–60°C) stabilize kinetic products, whereas higher temperatures (>100°C) drive thermodynamic outcomes .
Q. Advanced: What computational strategies optimize reaction conditions for synthesizing such compounds?
Answer:
The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal conditions. For example:
- Reaction path searches identify low-energy intermediates.
- Experimental feedback loops refine computational models using NMR yield data and crystallographic validation .
Q. Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Contradictions arise from structural variations (e.g., para-hydroxyphenyl vs. pyridinyl substituents) or assay conditions. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols.
- Structure-activity relationship (SAR) studies : Compare IC50 values of derivatives to isolate substituent effects .
Q. Basic: What are the key physicochemical properties influencing its pharmaceutical potential?
Answer:
- Solubility : Enhanced by methoxyethyl and hydroxyl groups (logP ~2.1) .
- Thermal stability : Melting points >200°C confirm crystalline stability .
- Bioavailability : The triazolopyrimidine core facilitates membrane permeability (calculated topological polar surface area: 85 Ų) .
Q. Advanced: What methodologies validate the mechanism of action for kinase inhibition?
Answer:
- Enzyme assays : Measure ATPase activity in recombinant kinases (e.g., EGFR) using fluorescence-based kits.
- Molecular docking : AutoDock Vina predicts binding affinities to kinase ATP pockets (e.g., ∆G < -8 kcal/mol) .
- Western blotting : Confirm downstream signaling inhibition (e.g., reduced phosphorylated ERK levels) .
Properties
Molecular Formula |
C16H18N4O3 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
2-methoxyethyl 5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H18N4O3/c1-11-13(15(21)23-9-8-22-2)14(12-6-4-3-5-7-12)20-16(19-11)17-10-18-20/h3-7,10,14H,8-9H2,1-2H3,(H,17,18,19) |
InChI Key |
PRSBVAPFESUZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3)C(=O)OCCOC |
Origin of Product |
United States |
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